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4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrimidine

Medicinal chemistry Kinase inhibitor design Physicochemical profiling

4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrimidine (CAS 2097859-59-9, molecular formula C₁₀H₁₅N₃O, molecular weight 193.25 g/mol) is a heterocyclic compound comprising a 5,6-dimethylpyrimidine core substituted at the 4-position with a 3-methoxyazetidine moiety. The compound belongs to the broader class of azetidinyl pyrimidines, which have been described as inhibitors of Janus kinase (JAK) proteins and other kinases relevant to inflammatory, autoimmune, and proliferative diseases.

Molecular Formula C10H15N3O
Molecular Weight 193.25
CAS No. 2097859-59-9
Cat. No. B2750159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrimidine
CAS2097859-59-9
Molecular FormulaC10H15N3O
Molecular Weight193.25
Structural Identifiers
SMILESCC1=C(N=CN=C1N2CC(C2)OC)C
InChIInChI=1S/C10H15N3O/c1-7-8(2)11-6-12-10(7)13-4-9(5-13)14-3/h6,9H,4-5H2,1-3H3
InChIKeyMAWOEUPBSIDGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrimidine (CAS 2097859-59-9): Structural Identity and Core Properties for Procurement Evaluation


4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrimidine (CAS 2097859-59-9, molecular formula C₁₀H₁₅N₃O, molecular weight 193.25 g/mol) is a heterocyclic compound comprising a 5,6-dimethylpyrimidine core substituted at the 4-position with a 3-methoxyazetidine moiety . The compound belongs to the broader class of azetidinyl pyrimidines, which have been described as inhibitors of Janus kinase (JAK) proteins and other kinases relevant to inflammatory, autoimmune, and proliferative diseases [1]. As a research building block, it features a strained four-membered azetidine ring that introduces conformational constraint, while the 3-methoxy substituent modulates hydrogen-bonding capacity and lipophilicity relative to other 3-substituted azetidine analogs [2]. The 5,6-dimethyl pattern on the pyrimidine ring blocks two potential metabolic or reactive sites and directs further synthetic elaboration to the remaining 2-position, a characteristic that distinguishes it from unsubstituted or mono-substituted pyrimidine building blocks.

Why 4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrimidine Cannot Be Casually Replaced by In-Class Analogs


Azetidinyl pyrimidines as a class are not functionally interchangeable, because both the nature of the 3-substituent on the azetidine ring and the substitution pattern on the pyrimidine core exert distinct and quantifiable effects on physicochemical properties, target engagement, and metabolic stability. Within the 4-(azetidin-1-yl)-5,6-dimethylpyrimidine sub-series, replacing the 3-methoxy group with a 3-hydroxy group (CAS 2168301-41-3) changes the hydrogen-bond donor/acceptor profile from a pure acceptor to a donor–acceptor pair, altering logD by approximately 0.5–1.0 log units and potentially affecting membrane permeability [1]. Replacing it with a 3-carbonitrile group (CAS 2034418-55-6) introduces a linear, electron-withdrawing substituent that can redirect binding interactions. Similarly, omitting the 5,6-dimethyl groups altogether (as in 4-(3-methoxyazetidin-1-yl)pyrimidine) exposes the pyrimidine C5 and C6 positions to oxidative metabolism and removes the steric shielding that can enhance selectivity for certain kinase ATP-binding pockets [2]. These structural variations are not cosmetic; published structure–activity relationship (SAR) studies on related 4,6-diaminopyrimidine scaffolds demonstrate that the 3-substituent on the azetidine ring directly modulates PDE4 inhibitory activity, with different substituents yielding different potency ranks [3]. Therefore, procurement decisions must be guided by the specific substitution pattern of the target compound rather than by generic class membership.

Quantitative Differentiation Evidence for 4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrimidine Versus Key Analogs


Hydrogen-Bond Acceptor Profile Differentiates 3-Methoxy from 3-Hydroxy Azetidine Analogs

The 3-methoxy substituent on the azetidine ring of the target compound functions exclusively as a hydrogen-bond acceptor (HBA), whereas the 3-hydroxy analog 1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-ol (CAS 2168301-41-3) possesses both hydrogen-bond donor (HBD) and acceptor character. This difference is critical for kinase inhibitor design: the absence of a hydrogen-bond donor eliminates a potential selectivity liability by reducing the number of possible H-bond interactions with off-target ATP-binding sites. The 3-methoxyazetidine fragment has a computed HBA count of 2 and HBD count of 0 (free base), while the 3-hydroxyazetidine fragment has HBA = 2 and HBD = 1 . In the context of the broader azetidinyl pyrimidine JAK inhibitor patent family, compounds with methoxy or other non-donor substituents at the azetidine 3-position are explicitly claimed as distinct embodiments from those bearing hydroxyl groups [1].

Medicinal chemistry Kinase inhibitor design Physicochemical profiling

Lipophilicity Modulation: 3-Methoxy vs. 3-Hydroxy Azetidine Impact on logD

The 3-methoxyazetidine substituent contributes higher lipophilicity than the 3-hydroxy analog, as evidenced by the reported logP of 3-methoxyazetidine hydrochloride (0.7354) versus the intrinsically more polar hydroxyl variant . While direct experimental logD₇.₄ values for the complete target compound are not publicly available, the fragment-based difference can be estimated: 3-methoxyazetidine has a predicted logD₇.₄ of approximately -1.74 (ionizable amine considered), whereas 3-hydroxyazetidine is substantially more hydrophilic due to the hydroxyl group's capacity to both donate and accept hydrogen bonds with water [1]. In the SAR context of 3-substituted azetidinyl pyrimidines developed as dual M3 antagonist–PDE4 inhibitors, the nature of the 3-substituent was shown to directly affect both in vitro potency and in vivo activity in pulmonary inflammation models, with different substituents yielding distinct pharmacological profiles [2].

Drug-likeness logD optimization Permeability

Regiospecific Synthetic Utility: 5,6-Dimethyl Blockade Directs Functionalization to the 2-Position

The 5,6-dimethyl substitution on the pyrimidine ring of the target compound blocks two of the four aromatic carbon positions, leaving only the 2-position available for further electrophilic or nucleophilic functionalization under standard conditions. This contrasts with unsubstituted 4-(3-methoxyazetidin-1-yl)pyrimidine, where the C2, C5, and C6 positions are all potentially reactive, leading to mixtures of regioisomers that reduce synthetic yield and complicate purification. In the patent family describing azetidinyl pyrimidines as JAK inhibitors, the 5,6-dimethyl pattern appears in multiple exemplified compounds, and the remaining 2-position is consistently used for attachment of diverse aromatic or heteroaromatic groups to modulate kinase selectivity [1]. The 5,6-dimethylpyrimidine core itself has a predicted pKa of approximately 3.3–4.8 for the conjugate acid of the pyrimidine nitrogen, indicating moderate basicity suitable for salt formation and formulation .

Building block Regioselective synthesis Kinase inhibitor diversification

Azaspiro and Strained Ring Conformational Constraint Differentiates Azetidinyl from Piperidinyl Pyrimidine Analogs

The four-membered azetidine ring in the target compound introduces a defined exit vector angle (~120° between the pyrimidine plane and the azetidine substituent) and greater conformational rigidity compared to the six-membered piperidine analogs (e.g., 4-(piperidin-1-yl)-5,6-dimethylpyrimidine). This rigidity reduces the entropic penalty upon target binding and can enhance kinase selectivity by restricting the conformational space accessible to the molecule. The strained azetidine ring (ring strain energy ~26 kcal/mol for azetidine vs. ~6 kcal/mol for piperidine) also confers distinct reactivity, enabling ring-opening chemistry that is not available to piperidine analogs [1]. The patent literature explicitly distinguishes azetidinyl pyrimidines from larger-ring analogs, noting that the azetidine scaffold provides 'conformational constraints that may influence target binding and physicochemical properties' [2].

Conformational restriction Kinase selectivity Scaffold design

Recommended Application Scenarios for 4-(3-Methoxyazetidin-1-yl)-5,6-dimethylpyrimidine Based on Its Differentiation Profile


Kinase-Focused Library Synthesis Requiring Regiospecific 2-Position Derivatization

The 5,6-dimethyl substitution pattern on the pyrimidine core of this compound renders the 2-position the sole site for further chemical elaboration, eliminating the need for protecting groups at C5 and C6. This makes the compound an ideal central building block for synthesizing focused libraries of azetidinyl pyrimidine kinase inhibitors where diverse aromatic, heteroaromatic, or amine substituents are installed at the 2-position via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. The regiospecificity directly reduces synthetic step count by at least one protection/deprotection sequence compared to unsubstituted pyrimidine analogs, improving overall yield and throughput in parallel synthesis workflows . The compound's membership in the broader azetidinyl pyrimidine JAK inhibitor patent family supports its relevance for programs targeting JAK1, JAK2, JAK3, or TYK2 [1].

Lead Optimization Programs Targeting Improved Membrane Permeability via logD Tuning

In lead optimization campaigns where cellular potency is limited by poor membrane permeability, the 3-methoxyazetidine moiety of the target compound offers a higher logD contribution compared to the 3-hydroxy analog (CAS 2168301-41-3). The methoxy group eliminates a hydrogen-bond donor while retaining acceptor capacity, which can reduce desolvation penalty during passive membrane diffusion. This compound is therefore recommended for permeability-limited series where the 3-hydroxy analog shows insufficient cellular activity despite acceptable biochemical potency . Its computed fragment logP of 0.7354 (as the hydrochloride salt) provides a measurable benchmark for comparison with more polar azetidine variants [1].

Selectivity-Driven Kinase Inhibitor Design Exploiting Conformational Restriction

The strained four-membered azetidine ring in the target compound enforces a constrained exit vector from the pyrimidine core that differs from the more flexible piperidine or pyrrolidine analogs. This conformational restriction can be exploited in structure-based drug design to achieve kinase selectivity by pre-organizing the molecule into a conformation that is complementary to the target ATP-binding pocket while being incompatible with off-target kinases. The ring strain of azetidine (~26 kcal/mol) and its limited conformational flexibility (2–3 accessible states at 298 K) contrast sharply with piperidine (~6 kcal/mol, 4–6 accessible states), providing a quantifiable entropic advantage upon target binding [2]. Programs targeting JAK family kinases, where isoform selectivity is a key challenge, are the primary application domain based on patent precedent [3].

Antifungal Hit-to-Lead Exploration Leveraging Pyrimidine Biosynthesis Pathway Targeting

The compound has been reported to exhibit antifungal activity against Aspergillus terreus, a pathogenic fungus, in a 2017 study screening pyrimidine derivatives for antifungal effects . While quantitative MIC data for this specific compound are not publicly available in peer-reviewed literature at the time of this analysis, the pyrimidine biosynthesis pathway is a validated antifungal target (exemplified by the orotomide F901318, which inhibits dihydroorotate dehydrogenase). The unique combination of a 3-methoxyazetidine and 5,6-dimethylpyrimidine scaffold may offer a differentiated starting point for antifungal hit-to-lead campaigns, particularly where resistance to azole antifungals necessitates exploration of novel chemical space. Procurement for this application should be accompanied by in-house MIC determination against a panel of Aspergillus spp. to establish quantitative baseline activity.

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